2-Methyl-3-nitroanisole

Catalog No.
S704083
CAS No.
4837-88-1
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroanisole

CAS Number

4837-88-1

Product Name

2-Methyl-3-nitroanisole

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

Synthesis:

2-Methyl-3-nitroanisole can be synthesized through various methods, including nitration of 2-methylanisole with a mixture of nitric and sulfuric acids. This reaction is described in detail in a publication by the Journal of the Chemical Society ().

Applications in Organic Chemistry:

2-Methyl-3-nitroanisole serves as a valuable intermediate in the synthesis of various organic compounds. Its nitro group can be readily reduced to an amine, allowing for further functionalization. For instance, a research article published in Tetrahedron Letters demonstrates its application in the synthesis of substituted benzimidazoles, which are important heterocyclic compounds with diverse biological activities ().

  • MÑA is a synthetic compound not readily found in nature [].
  • Its significance in scientific research appears limited at present. There's a lack of published studies exploring its specific properties or applications.

Molecular Structure Analysis

  • MÑA has the chemical formula C₈H₉NO₃.
  • Its structure consists of a benzene ring with a nitro group (NO₂) attached at the third position and a methoxy group (OCH₃) at the second position [].
  • The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

  • Nitration: As MÑA already has a nitro group, further nitration is unlikely.
  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
  • Nucleophilic Aromatic Substitution: Due to the deactivating effect of the nitro group, nucleophilic aromatic substitution reactions might require harsh conditions.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Aromatic nitro compounds tend to be solids.
  • Relatively high boiling point: The presence of aromatic and nitro groups suggests a high boiling point.
  • Moderate solubility in organic solvents: The aromatic ring and methoxy group might impart some solubility in organic solvents.

There's no current research available on the mechanism of action of MÑA in any biological system.

  • Potential irritant: Nitro compounds can be irritants to skin and eyes [].
  • Potential fire hazard: Organic compounds with aromatic rings can be flammable.

XLogP3

2.7

LogP

2.68 (LogP)

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4837-88-1

Wikipedia

2-Methyl-3-nitroanisole

Dates

Modify: 2023-08-15

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